6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 108990-72-3
VCID: VC20830541
InChI: InChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
SMILES: C1CC2=CN=C(N=C2C1)N
Molecular Formula: C7H9N3
Molecular Weight: 135.17 g/mol

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

CAS No.: 108990-72-3

Cat. No.: VC20830541

Molecular Formula: C7H9N3

Molecular Weight: 135.17 g/mol

* For research use only. Not for human or veterinary use.

6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine - 108990-72-3

Specification

CAS No. 108990-72-3
Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
IUPAC Name 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Standard InChI InChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10)
Standard InChI Key WTCJRQDRMMTPHC-UHFFFAOYSA-N
SMILES C1CC2=CN=C(N=C2C1)N
Canonical SMILES C1CC2=CN=C(N=C2C1)N

Introduction

Structural Characteristics

6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine belongs to the class of cyclopenta-fused pyrimidines. This compound features a bicyclic structure comprising a pyrimidine ring fused with a cyclopentane ring, with an amine group attached at the 2-position of the pyrimidine portion.

Basic Structure

The core structure is derived from 6,7-dihydro-5H-cyclopenta[d]pyrimidine, which consists of a six-membered pyrimidine ring fused with a five-membered cyclopentane ring . The numbering system follows standard nomenclature with the nitrogen atoms of the pyrimidine ring typically assigned positions 1 and 3, while the fusion occurs at the d-face of the pyrimidine. The amine substituent at position 2 of the pyrimidine ring introduces additional functional characteristics to the molecule.

Structural Comparison

Unlike the parent compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine, which has a molecular formula of C7H8N2, the 2-amino derivative has a molecular formula of C7H9N3, reflecting the additional NH2 group . This structural modification significantly alters the compound's chemical and biological properties, particularly its hydrogen-bonding capabilities and electronic distribution.

Physical and Chemical Properties

The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine differ from the parent compound due to the presence of the amino group.

Basic Properties

Table 1 presents the estimated basic properties of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine compared to the parent compound.

Property6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine6,7-Dihydro-5H-cyclopenta[d]pyrimidine
Molecular FormulaC7H9N3C7H8N2
Molecular Weight~135.17 g/mol120.15 g/mol
Hydrogen Bond Donors2 (from NH2)0
Hydrogen Bond Acceptors3 (N atoms)2 (N atoms)
Rotatable Bond Count00

Solubility and Partition Coefficient

Synthetic Approaches

Analogous Synthetic Methods

The synthesis of related compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves cyclocondensation reactions, which might be adaptable for our target compound . These derivatives were successfully synthesized through cyclocondensation between 2,5-diarylidenecyclopentanone and propanedinitrile using sodium alkoxide solutions as reagents and catalysts .

Proposed Synthesis Pathway

A potential synthetic pathway might involve:

  • Starting with appropriate cyclopentanone derivatives

  • Cyclocondensation with guanidine or similar reagents to form the pyrimidine ring with an amine substituent

  • Subsequent modifications to achieve the desired substitution pattern

This approach draws inspiration from the synthesis of CAPD derivatives described in the research by employing similar cyclocondensation methodologies but with different reagents specific to pyrimidine formation .

Research Status

Current Research Gaps

Based on the limited information available in the search results, there appears to be a gap in published research specifically addressing 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine. Most studies focus on related compounds such as the parent structure (without the amino group) or other fused heterocyclic systems like cyclopenta[b]pyridines .

Comparative Analysis

While the parent compound 6,7-dihydro-5H-cyclopenta[d]pyrimidine has been documented in chemical databases such as PubChem (CID 11829418) , comprehensive studies specifically on the 2-amino derivative appear limited. This presents opportunities for future research to explore its synthesis, characterization, and potential applications.

Future Research Directions

Future investigations could focus on:

  • Development of efficient synthetic routes specifically for 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

  • Comprehensive characterization of its physical, chemical, and biological properties

  • Exploration of structure-activity relationships through systematic modification of the basic scaffold

  • Investigation of potential applications in medicinal chemistry, materials science, or as synthetic intermediates

Analytical Methods

Identification and Characterization

Similar to related compounds, 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine would likely be characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • X-ray crystallography for determining precise three-dimensional structure

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